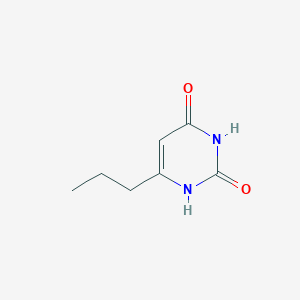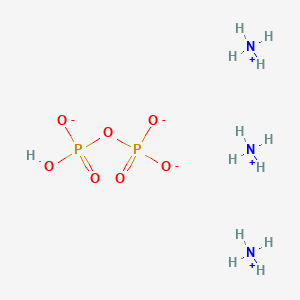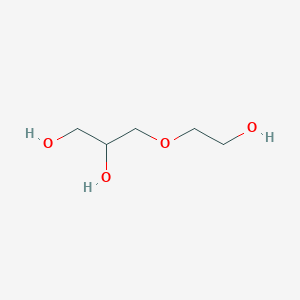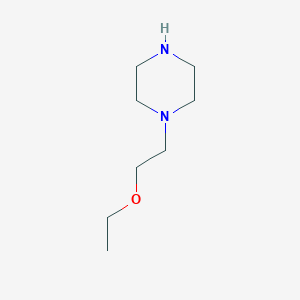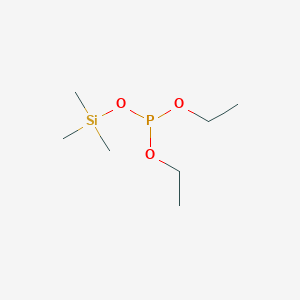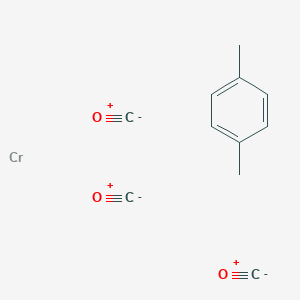
Promethium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Promethium trichloride is a chemical compound that belongs to the group of rare earth elements. It is a highly reactive and unstable compound that has numerous applications in scientific research.
Scientific Research Applications
Promethium trichloride has numerous applications in scientific research. It is commonly used as a tracer in biochemical and physiological studies. Promethium-147, a radioactive isotope of promethium, is often used as a tracer to study the behavior of various biological molecules, such as proteins and nucleic acids. The compound is also used in the production of phosphors, which are used in the manufacture of fluorescent lamps and television screens.
Mechanism of Action
Promethium trichloride is a highly reactive compound that readily reacts with other molecules in biological systems. Its mechanism of action involves the displacement of other ions in biological molecules, leading to changes in their behavior. The compound's high reactivity makes it an ideal tracer for studying the behavior of biological molecules.
Biochemical and Physiological Effects:
Promethium trichloride has no known biochemical or physiological effects on living organisms. However, its radioactive isotope, promethium-147, can have harmful effects on living organisms if not handled properly. The compound's high reactivity also makes it potentially hazardous to handle in the laboratory.
Advantages and Limitations for Lab Experiments
Promethium trichloride has several advantages for lab experiments. Its high reactivity makes it an ideal tracer for studying the behavior of biological molecules. The compound is also highly soluble in water, making it easy to prepare solutions for experiments. However, its high reactivity also makes it potentially hazardous to handle in the laboratory. The compound must be handled under strict laboratory conditions to prevent accidents.
Future Directions
There are several future directions for the study of promethium trichloride. One area of research is the development of new synthesis methods that are more efficient and safer than the current method. Another area of research is the development of new applications for the compound in scientific research. The compound's high reactivity makes it a promising candidate for the development of new tracers for studying the behavior of biological molecules. Additionally, further studies are needed to determine the potential hazards of the compound and develop appropriate safety measures for handling it in the laboratory.
Conclusion:
Promethium trichloride is a highly reactive and unstable compound that has numerous applications in scientific research. Its high reactivity makes it an ideal tracer for studying the behavior of biological molecules. The compound's synthesis method must be carried out under strict laboratory conditions, and appropriate safety measures must be taken when handling it. Further research is needed to develop new synthesis methods and applications for the compound and determine its potential hazards.
Synthesis Methods
Promethium trichloride can be synthesized by reacting promethium oxide with hydrochloric acid. The resulting compound is a white crystalline solid that is highly soluble in water. The synthesis process must be carried out under strict laboratory conditions due to the compound's high reactivity.
properties
CAS RN |
13779-10-7 |
|---|---|
Product Name |
Promethium trichloride |
Molecular Formula |
PmCl3 Cl3Pm-3 |
Molecular Weight |
251.27 g/mol |
IUPAC Name |
trichloropromethium |
InChI |
InChI=1S/3ClH.Pm/h3*1H;/q;;;+3/p-3 |
InChI Key |
YLYVLNCEODSBDE-UHFFFAOYSA-K |
SMILES |
Cl[Pm](Cl)Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Pm] |
Other CAS RN |
13779-10-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




